1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid
Descripción
1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a carboxylic acid group at position 3 and a 4-iodophenyl substituent at position 1 of the pyrazole ring. Its molecular formula is C₁₀H₇IN₂O₂, with a molecular weight of 340.08 g/mol. The iodine atom at the para position of the phenyl ring contributes to its distinct electronic and steric properties, influencing its solubility, lipophilicity, and biological interactions. This compound has garnered attention in medicinal chemistry, particularly in studies targeting cannabinoid receptors (CB1) due to structural similarities with known ligands like AM251 and AM281 .
Propiedades
Número CAS |
19532-42-4 |
|---|---|
Fórmula molecular |
C10H7IN2O2 |
Peso molecular |
314.08 g/mol |
Nombre IUPAC |
1-(4-iodophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7IN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15/h1-6H,(H,14,15) |
Clave InChI |
BABJKUZAQPYQPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)I |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-iodoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The final step involves the hydrolysis of the ester group to yield the carboxylic acid. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparación Con Compuestos Similares
Substituent Effects: Halogen Variation
The 4-iodophenyl group distinguishes this compound from analogs with smaller halogens (e.g., fluorine, chlorine) or non-halogen substituents:
- 1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid (C₁₀H₇FN₂O₂, MW 206.18): Fluorine’s high electronegativity enhances metabolic stability but reduces lipophilicity (logP ~1.5) compared to iodine (logP ~3.2). This impacts membrane permeability and target binding .
- 1-(2,4-Dichlorophenyl)-4-cyano-5-(4-iodophenyl)-1H-pyrazole-3-carboxamide (C₂₁H₁₆Cl₂IN₅O₂, MW 566.97): The dichlorophenyl and cyano groups enhance steric bulk and electronic effects, favoring CB1 receptor binding in analogs like AM251 .
Key Insight : Iodine’s large atomic radius and polarizability improve hydrophobic interactions in binding pockets but may reduce aqueous solubility compared to fluorine or chlorine analogs.
Functional Group Comparison: Carboxylic Acid vs. Carboxamide
The carboxylic acid group at position 3 contrasts with carboxamide derivatives:
- AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide): The carboxamide group enhances bioavailability and resistance to enzymatic hydrolysis compared to carboxylic acids. AM251 exhibits potent CB1 antagonism (IC₅₀ ~8 nM) due to optimized hydrogen bonding with receptor residues .
- 1-(4-Iodophenyl)-1H-pyrazole-3-carboxamide : Replacing the carboxylic acid with a carboxamide increases logP (lipophilicity) by ~1 unit, improving blood-brain barrier penetration but reducing solubility in physiological buffers .
Key Insight : Carboxylic acids offer advantages in salt formation for solubility but may require prodrug strategies for in vivo efficacy, whereas carboxamides are more drug-like in pharmacokinetics.
Physicochemical and Spectroscopic Properties
- Solubility : The iodophenyl group increases hydrophobicity, reducing aqueous solubility (<0.1 mg/mL) compared to fluorophenyl analogs (~1 mg/mL) .
- ¹H NMR : The iodine atom in 1-(4-iodophenyl)-1H-pyrazole-3-carboxylic acid causes deshielding of adjacent protons, producing distinct aromatic signals at δ 7.5–8.2 ppm, similar to iodophenyl-containing analogs like 7c .
- IR Spectroscopy : The carboxylic acid group shows a strong C=O stretch at ~1700 cm⁻¹, absent in carboxamide derivatives (C=O stretch ~1650 cm⁻¹) .
Actividad Biológica
1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H7IN2O2
- Molecular Weight : 314.08 g/mol
- Structural Features : The compound consists of a pyrazole ring and an iodophenyl group, which enhances its biological activity through halogen bonding.
Synthesis
The synthesis of 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid typically involves:
- Reagents : Iodinated phenyl derivatives and pyrazole precursors.
- Solvents : Common solvents include ethanol or acetonitrile.
- Catalysts : Sodium ethoxide or potassium carbonate may be used to improve reaction efficiency.
1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid exhibits its biological effects primarily through interactions with specific molecular targets, including:
- Enzymes : It has been shown to modulate the activity of cyclooxygenases (COX), particularly COX-2, which is involved in inflammatory processes.
- Receptors : The compound acts as a ligand in various biochemical assays, enhancing binding affinity due to the presence of the iodine atom.
Therapeutic Applications
The compound has demonstrated potential in several therapeutic areas:
- Anti-inflammatory Activity : Studies have reported significant anti-inflammatory effects. For instance, it has been compared to standard anti-inflammatory drugs like diclofenac, showing promising IC50 values indicating effective inhibition of COX enzymes .
- Anticancer Properties : Preliminary studies suggest that it may have anticancer effects, although further research is required to elucidate the precise mechanisms involved.
Case Studies
- In vitro Studies : Research highlighted that derivatives of 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid exhibited varying degrees of COX-2 inhibition with IC50 values ranging from 0.02 to 0.04 µM, indicating strong anti-inflammatory potential .
- Histopathological Analysis : In vivo studies using animal models showed minimal degenerative changes in organs, suggesting that these compounds may be safe for therapeutic use .
- Structure-Activity Relationship (SAR) : Investigations into the SAR indicated that modifications on the phenyl ring significantly affect biological activity. Compounds with electron-withdrawing groups at specific positions showed enhanced inhibitory activities against enzymes .
Comparative Analysis
To better understand the uniqueness of 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid, a comparative analysis with similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Iodobenzoic Acid | Contains an iodophenyl group | Lacks the pyrazole ring |
| 1-(2-Bromophenyl)-1H-pyrazole-3-carboxylic Acid | Contains a bromine atom | Different halogen affects reactivity and properties |
| 1-(2-Chlorophenyl)-1H-pyrazole-3-carboxylic Acid | Contains a chlorine atom | Chlorine's smaller size alters interaction dynamics |
| 1-(2-Fluorophenyl)-1H-pyrazole-3-carboxylic Acid | Contains a fluorine atom | Fluorine's electronegativity influences reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
